molecular formula C8H8ClIS B8709111 2-Chloro-4-(ethylthio)-1-iodo-benzene

2-Chloro-4-(ethylthio)-1-iodo-benzene

Cat. No. B8709111
M. Wt: 298.57 g/mol
InChI Key: VKSNRFWDQSGSJV-UHFFFAOYSA-N
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Patent
US08158820B2

Procedure details

A solution of 3-chloro-4-iodo-aniline (5.6 g), isoamylnitrite (8.8 ml) and ethyldisulphide (13.4 ml) in acetonitrile (100 ml) was heated at 60° C. for 24 h. The solvent was removed under reduced pressure and the residue purified by chromatography on silica eluting with 1% ethylacetate/isohexane. Yield 4.02 g
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[I:9])N.C(ON=O)CC(C)C.[CH2:18]([S:20]SCC)[CH3:19]>C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([S:20][CH2:18][CH3:19])[CH:6]=[CH:7][C:8]=1[I:9]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1I
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Name
Quantity
13.4 mL
Type
reactant
Smiles
C(C)SSCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica eluting with 1% ethylacetate/isohexane

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)SCC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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